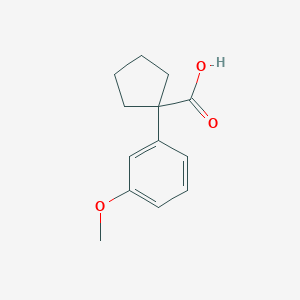

1-(3-Methoxyphenyl)cyclopentanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUMKMDZDPHFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclopentane Ring Formation

The cyclopentane core can be synthesized through classical ring-forming reactions such as:

Diels-Alder Cycloaddition: A [4+2] cycloaddition between a diene and a dienophile to form substituted cyclopentane rings. This method provides stereochemical control and allows incorporation of substituents at defined positions.

Ring Contraction Methods: Starting from cyclohexane derivatives, ring contraction approaches can be employed to yield cyclopentane carboxylic acids. For example, oxidation and rearrangement of substituted cyclohexanones under controlled conditions can produce cyclopentanecarboxylic acids.

Introduction of the Carboxylic Acid Group

Carboxylic acid functionality is typically introduced by:

Oxidation of Aldehydes or Alcohols: Using strong oxidants such as potassium permanganate or chromium trioxide to oxidize precursor aldehydes or primary alcohols on the cyclopentane ring to carboxylic acids.

Hydrolysis of Esters or Nitriles: Conversion of ester or nitrile intermediates to carboxylic acids under acidic or basic hydrolytic conditions.

Attachment of the 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent is introduced via:

Friedel-Crafts Acylation: Acylation of the cyclopentane ring with 3-methoxybenzoyl chloride or related electrophiles in the presence of Lewis acid catalysts (e.g., aluminum chloride) to form the aryl ketone intermediate, which can be further transformed.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) using appropriate cyclopentane derivatives and 3-methoxyphenyl boronic acids or stannanes.

Detailed Preparation Methodologies and Reaction Conditions

Multi-Step Synthesis via Friedel-Crafts Acylation and Subsequent Functionalization

A representative synthetic route involves:

Step 1: Preparation of cyclopentanone or cyclopentanecarboxylic acid intermediates.

Step 2: Friedel-Crafts acylation of the cyclopentanone with 3-methoxybenzoyl chloride under anhydrous conditions using aluminum chloride as the catalyst. This step installs the 3-methoxyphenyl-2-oxoethyl group onto the cyclopentane ring.

Step 3: Oxidation or hydrolysis steps to convert ketone or ester intermediates to the final carboxylic acid.

Preparation Data and Solubility Considerations

A practical aspect of working with this compound is its solubility and formulation for biological or chemical applications. Preparation of stock solutions at various molarities is standardized as follows:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.54 | 0.91 | 0.45 |

| 5 | 22.7 | 4.54 | 2.27 |

| 10 | 45.4 | 9.08 | 4.54 |

These volumes are calculated based on the molecular weight and are critical for reproducible experimental setups.

Analytical and Practical Notes on Preparation

Purity and Characterization: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the purity and stereochemical integrity of the synthesized compound.

Solvent Systems for Formulation: For in vivo or in vitro applications, preparation of clear solutions involves sequential addition of solvents such as DMSO, PEG300, Tween 80, and water or corn oil, ensuring clarity at each step to avoid precipitation.

Safety Measures: Handling requires appropriate personal protective equipment due to potential irritant properties of the compound and solvents involved.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Acylation of cyclopentane with 3-methoxybenzoyl chloride using AlCl3 | Regioselective, scalable | Requires strict anhydrous conditions, Lewis acid handling |

| Ring Contraction from Cyclohexanes | Oxidation, hydrazone formation, MnO2 oxidation, base-induced ring contraction | Access to complex substitution patterns | Multi-step, moderate yields |

| Cross-Coupling Reactions | Pd-catalyzed coupling of cyclopentane derivatives with 3-methoxyphenyl boronic acids | High selectivity, mild conditions | Requires expensive catalysts |

Research Findings and Optimization

Optimization of reaction conditions such as temperature, solvent polarity, and catalyst loading significantly affects yield and stereoselectivity.

Use of protective groups during multi-step synthesis can improve regioselectivity and reduce side reactions.

Continuous flow synthesis and automated purification have been explored to enhance scalability and reproducibility in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxyphenyl)cyclopentanecarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

Halogenated Analogs

- 1-(3-Fluorophenyl)cyclopentanecarboxylic Acid (CAS: 214262-97-2): Molecular Formula: C₁₂H₁₃FO₂. Key Difference: The electron-withdrawing fluorine atom increases acidity (pKa ~3.5–4.0) compared to the methoxy analog (pKa ~4.5–5.0). Applications: Precursor for cyclopentanone derivatives in pharmaceuticals .

- 1-(3-Bromophenyl)cyclopentanecarboxylic Acid (CAS: 143328-23-8): Molecular Formula: C₁₂H₁₃BrO₂. Key Difference: Bromine’s bulky size and polarizability enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Hydroxylated Analog

- 1-(3-Hydroxyphenyl)cyclopentanecarboxylic Acid (CAS: 92847-83-1):

Structural Analogs with Modified Backbones

Cyclopropane and Indene Derivatives

1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid (CAS: 74205-29-1):

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS: 116854-10-5):

Substituent Variations on the Cyclopentane Core

Methyl vs. Methoxy Substituents

Ester Derivatives

- 3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid (CAS: 84545-00-6):

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Similarity Scores of Structural Analogs ()

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-(4-Methoxyphenyl)propanoic acid | 942-54-1 | 0.93 |

| 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | 116854-10-5 | 0.92 |

| 2-(2-Methoxyphenyl)propanoic acid | 91061-46-0 | 0.91 |

Biologische Aktivität

1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (MPC) is an organic compound notable for its unique structure, which includes a cyclopentane ring and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- Structural Characteristics : The compound features a cyclopentane ring attached to a carboxylic acid group and a methoxy-substituted phenyl ring, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that MPC exhibits significant antimicrobial properties. In studies where various concentrations of MPC were tested against bacterial strains, it demonstrated effective inhibition of growth, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values suggest that MPC could serve as a potential lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

MPC has been evaluated for its anti-inflammatory effects. In animal models of inflammation, such as carrageenan-induced paw edema, MPC administration resulted in a significant reduction in swelling compared to control groups. This suggests that MPC may inhibit the production of pro-inflammatory cytokines.

| Treatment Group | Paw Edema (mm) | % Inhibition |

|---|---|---|

| Control | 10.5 | - |

| MPC (50 mg/kg) | 6.3 | 40 |

| MPC (100 mg/kg) | 4.2 | 60 |

The mechanism by which MPC exerts its biological effects appears to involve modulation of specific molecular targets. It likely interacts with enzymes or receptors involved in inflammatory pathways, although the precise targets remain to be fully elucidated. Preliminary studies suggest that MPC may inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

- In Vivo Studies : In a study conducted on mice with induced inflammation, treatment with MPC showed a dose-dependent reduction in inflammatory markers such as TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent.

- Cell Culture Studies : In vitro assays using human cell lines demonstrated that MPC reduced cell viability in cancer cells while sparing normal cells, suggesting selective cytotoxicity that could be exploited in cancer therapy.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that MPC has favorable absorption and distribution characteristics, with peak plasma concentrations achieved within 2 hours post-administration.

Comparative Analysis with Similar Compounds

MPC can be compared with structurally similar compounds such as:

- 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid : Exhibits similar anti-inflammatory properties but with differing potency.

- 1-(3-Hydroxyphenyl)cyclopentanecarboxylic acid : Shows enhanced antioxidant activity compared to MPC.

This comparison highlights the influence of substituent positioning on biological activity, underscoring the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, and what reaction conditions optimize yield?

- Methodology : A common approach involves cyclopentane ring functionalization via Friedel-Crafts alkylation or Suzuki coupling to introduce the 3-methoxyphenyl group. For example, lithium hydroxide-mediated hydrolysis of ester precursors (e.g., methyl esters) under aqueous methanol (0°C to room temperature, 20 h) achieves >90% yield for analogous cyclopentanecarboxylic acids .

- Optimization : Adjusting solvent polarity (e.g., DMSO vs. DCM) and reaction time can mitigate side reactions like over-oxidation. Column chromatography (hexane/ethyl acetate gradients) effectively purifies intermediates .

Q. How is the structure of this compound validated experimentally?

- Techniques :

- NMR : and NMR in DMSO-d or DO resolve stereochemistry and substituent effects. For example, methoxy protons appear at δ ~3.7–3.9 ppm, while cyclopentane carbons resonate at δ 25–45 ppm .

- HRMS : High-resolution mass spectrometry (ESI/APCI) confirms molecular ions (e.g., [M+Na] or [M+H]) with <1 ppm error .

- Data Interpretation : Discrepancies in splitting patterns (e.g., dd vs. dt) may arise from diastereomerism; use - COSY or NOESY to resolve .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

- Properties :

- Molecular Weight : 220.26 g/mol (CHO) .

- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water. Adjust pH via sodium bicarbonate (pH 7–8) to enhance aqueous solubility .

- Stability : Store at –20°C under inert gas to prevent ester hydrolysis or oxidation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/trans isomers) impact biological activity or reactivity?

- Case Study : For analogs like (1R,3S)-3-aminocyclopentanecarboxylic acid, stereochemistry governs binding to GABA receptors. Chiral HPLC or enzymatic resolution separates enantiomers, while molecular docking predicts steric clashes in non-target isomers .

- Experimental Design : Synthesize diastereomers via chiral auxiliaries (e.g., tert-butoxycarbonyl groups) and compare bioactivity in receptor-binding assays .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Contradiction Example : Variable NMR shifts (δ –84 to –92 ppm) in fluorinated analogs arise from solvent polarity or temperature. Re-run spectra at 60°C in DMSO-d to standardize conditions .

- Validation : Cross-check with X-ray crystallography (if crystalline) or isotopic labeling to confirm assignments .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Mechanistic Insights : The 3-methoxy group may engage in π-π stacking with aromatic residues (e.g., tyrosine in kinases). Radioligand displacement assays (using -labeled analogs) quantify binding affinity (K) .

- Data Interpretation : Compare IC values against structurally related compounds (e.g., 2-methyl-3-oxocyclopentanecarboxylic acid) to identify pharmacophore elements .

Q. What are the implications of surface adsorption on experimental outcomes in material science studies?

- Challenge : Indoor surface chemistry (e.g., glassware) may alter compound stability. Microspectroscopic imaging (AFM, ToF-SIMS) detects adsorption layers .

- Mitigation : Pre-treat surfaces with silanizing agents to reduce non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.